molecular formula C16H14N2O2S B095043 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 1035-51-4

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B095043
CAS RN: 1035-51-4
M. Wt: 298.4 g/mol
InChI Key: PLVWRJNAVRGYCJ-UHFFFAOYSA-N
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Description

Quinazolinones are a class of heterocyclic compounds that have attracted considerable interest due to their wide range of biological activities. The compound "3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" is a derivative of the quinazolinone family, which is known for its potential pharmacological properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One such method involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid and followed by oxidative dehydrogenation mediated by phenyliodine diacetate (PIDA) . This method highlights the synthesis of quinazolinones with an N-alkoxy substituent, which could potentially include the ethoxy group mentioned in the compound of interest.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone moiety, which can be further modified at various positions to yield a wide array of derivatives with different substituents. The structure of these compounds is often confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including reactions with halogenoketones and halogenoaldehydes to produce ketones, aldehydes, Schiff bases, and thiadiazine derivatives . They can also react with nucleophilic reagents containing primary amino groups to yield substituted quinazolinones . Additionally, reactions with selected chloroformates can lead to N- and S-alkylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by the substituents attached to the quinazolinone core. For instance, the introduction of an ethoxy group can affect the compound's solubility, reactivity, and potential biological activity. The solvent used during synthesis can also play a significant role in determining the reaction pathway and the properties of the synthesized products . The hypolipidemic activities of certain quinazolinone derivatives have been linked to their ability to lower triglyceride and total cholesterol levels, with specific substitutions at the 3-position enhancing this activity .

Scientific Research Applications

Synthesis and Pharmacological Activities

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its derivatives have been extensively studied for their pharmacological properties. They are known for their analgesic activities and are being researched for their potential in treating various conditions. Osarodion (2023) synthesized a compound structurally similar to 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and found it to exhibit significant analgesic activity, suggesting a potential role in pain management (Osarodion, 2023).

Synthesis and Structural Studies

The versatility of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in synthesis is well-documented. Nawrocka (2009) synthesized a series of N- and S-alkylated derivatives by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, demonstrating the compound's adaptability in chemical synthesis (Nawrocka, 2009).

Antibacterial and Antimicrobial Activities

The antibacterial and antimicrobial properties of quinazolinone derivatives are notable. Compounds synthesized from similar structures have shown significant activity against a variety of bacterial strains, suggesting a potential application in developing new antibacterial agents. Osarodion Peter Osarumwense (2022) synthesized compounds related to 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and screened them against various microorganisms, finding that they exhibited significant antibacterial activity (Osarodion Peter Osarumwense, 2022).

Safety And Hazards

The safety and hazards of a compound are typically determined through testing and are provided in a Safety Data Sheet (SDS). The SDS includes information on the compound’s toxicity, environmental hazards, protective measures, and first-aid procedures .

Future Directions

The future directions for research on a compound like “3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” would likely involve further exploration of its potential applications in medicinal chemistry, particularly if it shows promising biological activity .

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWRJNAVRGYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356752
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

CAS RN

1035-51-4
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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